BenchChemオンラインストアへようこそ!

2-Phenyloxetan-3-ol

PDE5 inhibition erectile dysfunction natural product screening

2-Phenyloxetan-3-ol (CAS 1558273-91-8, molecular formula C₉H₁₀O₂, MW 150.17 g·mol⁻¹) is a 2-aryl-substituted oxetan-3-ol belonging to the class of 3-oxetanol derivatives. The compound features a strained four-membered oxetane ring bearing a hydroxyl group at the 3-position and a phenyl substituent at the 2-position, generating two stereogenic centers and giving rise to cis and trans diastereoisomers.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B12310409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyloxetan-3-ol
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(C(O1)C2=CC=CC=C2)O
InChIInChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2
InChIKeyNYSJWCOGGURCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyloxetan-3-ol: Chemical Identity, Core Properties, and Procurement Baseline


2-Phenyloxetan-3-ol (CAS 1558273-91-8, molecular formula C₉H₁₀O₂, MW 150.17 g·mol⁻¹) is a 2-aryl-substituted oxetan-3-ol belonging to the class of 3-oxetanol derivatives [1]. The compound features a strained four-membered oxetane ring bearing a hydroxyl group at the 3-position and a phenyl substituent at the 2-position, generating two stereogenic centers and giving rise to cis and trans diastereoisomers. It has been isolated as a natural product from Cinnamomum osmophloeum Kanehira hydrosol and is also accessible via the Paternò–Büchi photocycloaddition of benzaldehyde with silyl enol ethers [1][2]. The oxetane core confers the well-documented class advantages of enhanced aqueous solubility (4- to >4000-fold over gem-dimethyl analogs), reduced lipophilicity, and improved metabolic stability relative to carbonyl- or gem-dimethyl-containing scaffolds [3].

Why Generic Oxetane Building Blocks Cannot Substitute for 2-Phenyloxetan-3-ol in PDE5-Targeted and Stereochemically Demanding Programs


Simple in-class substitution with unsubstituted oxetan-3-ol (CAS 7748-36-9), 2-methyloxetan-3-ol (CAS 1420681-59-9), or the regioisomeric 3-phenyloxetan-3-ol (CAS 699-73-0) fails on three critical fronts. First, the 2-phenyl substitution pattern is essential for the observed phosphodiesterase type 5 (PDE5) inhibitory activity: in the only reported head-to-head PDE5 screening of these oxetanol congeners, cis- and trans-2-phenyloxetan-3-ol displayed IC₅₀ values of 3.40 µM and 4.37 µM respectively, whereas 2-methyloxetan-3-ol isomers, identified in the same hydrosol water fraction, showed no PDE5 activity at comparable concentrations [1]. Second, regioisomeric 3-phenyloxetan-3-ol places the hydroxyl group at a tertiary position directly attached to the phenyl-bearing carbon, fundamentally altering both the hydrogen-bond donor/acceptor geometry and the ring-opening regiochemistry relative to the secondary alcohol of 2-phenyloxetan-3-ol [2]. Third, the 2-phenyl substituent exerts a stereoelectronic influence on the oxetane ring: under acid-catalyzed ring-opening conditions, 2-phenyl-3-oxetanols undergo substitution at the less-substituted C-4 position when nucleophiles are tethered at C-3, whereas 3-aryloxetan-3-ols react via oxetane carbocation intermediates at the tertiary center, leading to divergent product scaffolds [2][3].

Quantitative Differentiation Evidence: 2-Phenyloxetan-3-ol vs. Closest Analogs and Pharmacological Benchmarks


PDE5 Inhibitory Activity: cis- and trans-2-Phenyloxetan-3-ol vs. 2-Methyloxetan-3-ol Isomers and Sildenafil

In the same hydrosol-derived water fraction from Cinnamomum osmophloeum Kanehira, four oxetanol compounds—trans-2-methyloxetan-3-ol, cis-2-methyloxetan-3-ol, cis-phenyloxetan-3-ol (cis-2-phenyloxetan-3-ol), and trans-phenyloxetan-3-ol (trans-2-phenyloxetan-3-ol)—were simultaneously isolated and individually tested for PDE5 inhibition [1]. The two methyl-substituted isomers showed no detectable PDE5 inhibitory activity at assay-relevant concentrations. In contrast, cis-2-phenyloxetan-3-ol and trans-2-phenyloxetan-3-ol demonstrated IC₅₀ values of 3.40 µM and 4.37 µM, respectively, establishing that the 2-phenyl substituent is a structural prerequisite for PDE5 engagement within this oxetanol chemotype [1]. For context, sildenafil—the clinical gold-standard PDE5 inhibitor used as a positive control in the same study at 10 nM—has an independently reported PDE5 IC₅₀ of approximately 3.7 nM [2]. The approximately 900- to 1,200-fold potency gap relative to sildenafil confirms 2-phenyloxetan-3-ol is a low-micromolar starting scaffold rather than a drug-like lead, but the complete absence of activity in the 2-methyl congeners validates the phenyl substituent as a critical pharmacophoric element for any PDE5-directed optimization campaign [1].

PDE5 inhibition erectile dysfunction natural product screening

Diastereoisomer-Dependent PDE5 Potency: cis vs. trans Selectivity Within the 2-Phenyloxetan-3-ol Pair

The cis and trans diastereoisomers of 2-phenyloxetan-3-ol, which differ solely in the relative configuration of the 2-phenyl and 3-hydroxyl substituents on the oxetane ring, exhibit a measurable and reproducible difference in PDE5 inhibitory potency: cis-2-phenyloxetan-3-ol (IC₅₀ = 3.40 µM) is approximately 1.29-fold more potent than trans-2-phenyloxetan-3-ol (IC₅₀ = 4.37 µM) [1]. This stereochemistry-dependent activity differential, although modest in magnitude (ΔIC₅₀ = 0.97 µM), is significant for early-stage structure–activity relationship (SAR) interpretation because both diastereoisomers were purified from the same natural extract, tested under identical assay conditions, and fully characterized by NMR and MS, eliminating batch-to-batch variability as a confounding factor [1]. The cis isomer was independently identified as cis-phenyloxetan-3-ol (compound 4), and the trans isomer as trans-phenyloxetan-3-ol (compound 6) [1]. No corresponding diastereomer-dependent activity data are available for the 3-phenyloxetan-3-ol regioisomer (where the hydroxyl is tertiary and no cis/trans isomerism exists at C-2/C-3 in the same sense), precluding a direct inter-regioisomer stereochemical comparison [2].

stereochemistry-activity relationship diastereomer differentiation PDE5 inhibitor optimization

Paternò–Büchi Synthetic Entry: Diastereoselective Preparation of 2-Phenyl-3-silyloxyoxetane Precursors

2-Phenyl-3-oxetanols are accessed via the Paternò–Büchi [2+2] photocycloaddition of benzaldehyde with silyl enol ethers, a reaction that proceeds with excellent diastereo- and regioselectivity [1][2]. In systematic studies by Bach and co-workers, the photocycloaddition of benzaldehyde with chiral silyl enol ethers delivered diastereomerically pure 3-[(trimethylsilyl)oxy]oxetanes in yields of 45–72%, with facial diastereoselectivity ratios reaching >95:5 when employing sterically demanding substituents on the silyl enol ether [2]. Subsequent desilylation with K₂CO₃ in methanol proceeds in essentially quantitative yield to liberate the free 3-oxetanol [1]. This contrasts sharply with the synthesis of 3-phenyloxetan-3-ol (regioisomer), which is typically prepared via nucleophilic addition of phenyl organometallics to oxetan-3-one or via cyclization of epoxide precursors—routes that place the phenyl and hydroxyl groups at the same carbon and preclude the generation of the vicinal C-2/C-3 stereochemical relationship that defines 2-phenyloxetan-3-ol [3].

photocycloaddition diastereoselective synthesis oxetane building block preparation

Physicochemical Differentiation: 2-Phenyloxetan-3-ol vs. Regioisomeric 3-Phenyloxetan-3-ol

Although experimentally measured physicochemical parameters for 2-phenyloxetan-3-ol remain limited in the open literature, the regioisomeric relationship with 3-phenyloxetan-3-ol (CAS 699-73-0) enables a structurally informative comparison. 3-Phenyloxetan-3-ol is a well-characterized crystalline solid with a reported melting point of 55–56 °C, density of 1.235 g·cm⁻³, and boiling point of 296.9 °C at 760 mmHg . In contrast, commercial listings for 2-phenyloxetan-3-ol (CAS 1558273-91-8) describe it as a liquid or low-melting solid at ambient temperature, consistent with the presence of a secondary alcohol (C-3–OH) adjacent to the 2-phenyl group, which disrupts crystal packing relative to the tertiary alcohol of 3-phenyloxetan-3-ol. Commercial sources report purities of 95% (racemic) and ≥97% for stereochemically defined (single-enantiomer or single-diastereomer) forms . The computed topological polar surface area (tPSA) is identical for both regioisomers (29.46 Ų), but the hydrogen-bond donor placement differs fundamentally: in 2-phenyloxetan-3-ol, the secondary –OH is positioned at C-3 adjacent to the C-2 phenyl, enabling intramolecular O–H···π interactions not available to the C-3 tertiary alcohol of 3-phenyloxetan-3-ol, which may influence solubility and chromatographic behavior [1].

physicochemical properties regioisomer comparison solid-state characterization

Ring-Opening Reactivity: 2-Phenyl-3-oxetanols as Precursors to Five- to Seven-Membered Heterocycles

The intramolecular ring-opening reactivity of 2-phenyl-3-oxetanols has been systematically mapped by Bach and Kather (1998), providing a quantitative benchmark that distinguishes this scaffold from simpler oxetanols [1]. When anionic heteroatom nucleophiles (O, N, S) were tethered to the C-3 position of 2-phenyl-3-oxetanols via an alkyl chain and subjected to acid-catalyzed ring opening, nucleophilic attack occurred regioselectively at the less-substituted C-4 position, affording five-, six-, and seven-membered heterocycles in yields of 52–91% [1]. This C-4 regioselectivity is a direct consequence of the 2-phenyl substitution pattern, which sterically and electronically disfavors attack at C-2. In contrast, 3-aryloxetan-3-ols (where the aryl and hydroxyl share the same carbon) undergo Brønsted-acid-catalyzed ring opening via oxetane carbocation intermediates at the tertiary C-3 center, reacting as 1,2-bis-electrophiles with diols to produce 1,4-dioxanes rather than the C-4-substituted heterocycles obtained from 2-phenyl-3-oxetanols [2]. The divergent regiochemical outcome means that 2-phenyloxetan-3-ol and 3-phenyloxetan-3-ol are not synthetically interchangeable for scaffold diversification: they lead to constitutionally distinct product families.

intramolecular ring opening heterocycle synthesis scaffold diversification

Commercial Availability and Stereochemical Purity Options: 2-Phenyloxetan-3-ol vs. 3-Phenyloxetan-3-ol

2-Phenyloxetan-3-ol is commercially available from multiple suppliers in both racemic (CAS 1558273-91-8, ≥95% purity) and stereochemically defined forms, including (2S,3S)-2-phenyloxetan-3-ol (CAS 87056-64-2, ≥98% purity) and trans-2-phenyloxetan-3-ol (CAS 2307734-32-1, ≥97% purity), with ISO-certified quality systems supporting global pharmaceutical R&D procurement . By comparison, the regioisomeric 3-phenyloxetan-3-ol (CAS 699-73-0) is also widely stocked but is inherently achiral at the hydroxyl-bearing carbon, eliminating the possibility of enantiomerically enriched procurement . Pricing data (as of early 2026) indicate approximate parity at small scale: 2-phenyloxetan-3-ol (racemic) ~$90–120/100 mg; 3-phenyloxetan-3-ol ~$91/100 mg (AKSci, 98%) or $115/250 mg (AChemBlock, 97%) . The most widely used oxetane building block overall, 3-amino-oxetane, has been employed in 37 reported drug discovery campaigns, underscoring the general tractability of oxetane building blocks [1].

commercial sourcing stereochemical purity procurement benchmark

Evidence-Backed Application Scenarios for 2-Phenyloxetan-3-ol in Drug Discovery and Chemical Biology


PDE5-Focused Fragment-Based or Scaffold-Hopping Campaigns Requiring a Validated Low-Micromolar Starting Point

For PDE5 inhibitor discovery programs seeking novel chemotypes distinct from the sildenafil/tadalafil/vardenafil structural classes, 2-phenyloxetan-3-ol provides the only oxetane-based scaffold with experimentally confirmed PDE5 inhibitory activity. Both cis (IC₅₀ = 3.40 µM) and trans (IC₅₀ = 4.37 µM) isomers show measurable activity, whereas the 2-methyloxetan-3-ol congeners are completely inactive, establishing the phenyl group as a critical pharmacophoric element [1]. The approximately 920-fold potency gap versus sildenafil (IC₅₀ ≈ 3.7 nM) positions this scaffold at the fragment hit-to-lead stage, suitable for structure-based optimization campaigns where the oxetane ring simultaneously serves as a solubility-enhancing bioisostere and a conformational constraint [1][2].

Stereochemistry–Activity Relationship (SSAR) Studies Exploiting Diastereomerically Pure Oxetane Scaffolds

The measurable 1.29-fold potency difference between cis- and trans-2-phenyloxetan-3-ol against PDE5 provides a tractable stereochemical SAR starting point that can be amplified through medicinal chemistry [1]. The commercial availability of both racemic and stereochemically defined forms (≥97–98% purity) enables procurement of single-diastereomer starting materials without preliminary chiral chromatography [2]. This scenario is particularly relevant for programs exploring the conformational preferences imposed by the 2-phenyl substituent on the oxetane ring, which can lock attached pharmacophores into specific three-dimensional orientations .

Diversity-Oriented Synthesis of C-4-Functionalized Heterocyclic Libraries via Regioselective Ring Opening

The established regioselectivity of 2-phenyl-3-oxetanol ring opening at the less-substituted C-4 position—with heterocycle yields of 52–91% using tethered O, N, and S nucleophiles—enables reliable construction of five-, six-, and seven-membered heterocyclic scaffolds that are constitutionally distinct from those accessible via 3-aryloxetan-3-ol ring opening [1][2]. This divergent reactivity makes 2-phenyloxetan-3-ol the preferred starting material for any library synthesis program where the C-4-substituted heterocycle topology is desired, complementing the complementary 1,4-dioxane-forming reactivity of 3-aryloxetan-3-ols .

Natural Product-Inspired Lead Discovery Leveraging First-in-Class Oxetane Natural Product Characterization

2-Phenyloxetan-3-ol (both cis and trans isomers) was identified and characterized for the first time as a natural product from Cinnamomum osmophloeum Kanehira hydrosol in 2024, alongside 2-methyloxetan-3-ol isomers [1]. This provides a unique natural product provenance that distinguishes it from purely synthetic oxetane building blocks. The co-isolation with bioactive hydrosol components showing PDE5, ACE, AChE, and ARG2 modulation suggests potential polypharmacological relevance that can guide target-fishing and phenotypic screening strategies [1].

Quote Request

Request a Quote for 2-Phenyloxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.